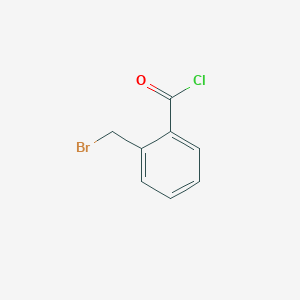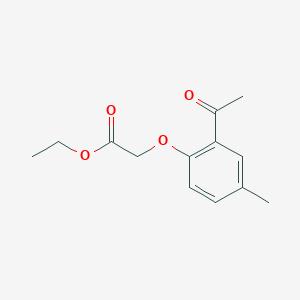
2-(2-Fluorophenyl)acetohydrazide
Vue d'ensemble
Description
2-(2-Fluorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 g/mol . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . The Canonical SMILES string is C1=CC=C(C(=C1)CC(=O)NN)F . Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.17 g/mol . It has a topological polar surface area of 55.1 Ų and a complexity of 163 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is solid in form .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2-(2-Fluorophenyl)acetohydrazide derivatives have been explored for their antimicrobial activity. In one study, derivatives of this compound demonstrated significant antimicrobial properties (Kawde et al., 2015). Similarly, research on the synthesis of new complexing agents involving this compound found its derivatives to exhibit antimicrobial activity (Patil et al., 2015).
Fluoride Sensor Applications
Studies have shown that acylhydrazone derivatives of this compound, specifically designed for fluoride ion detection, exhibit specific responses to fluoride ions. These findings are significant in the development of colorimetric and spectrofluorometric methods for ion detection (Jose et al., 2018).
Optical and Nonlinear Optical Properties
Research into the nonlinear optical properties of hydrazones, including derivatives of this compound, has been conducted. These studies indicate potential applications in optical devices such as optical limiters and switches, highlighting the compounds' relevance in material science and photonics (Naseema et al., 2010).
Metal Complex Synthesis
The compound has been used in the synthesis of metal complexes. One study focused on synthesizing metal complexes with transition metal ions, which were then evaluated for antimicrobial activity, showcasing the compound's versatility in coordination chemistry (Saleem et al., 2018).
Supramolecular Architectures and Theoretical Analyses
Novel hydrazone derivatives of this compound have been synthesized and analyzed for their molecular architectures and properties. These compounds exhibited remarkable nonlinear optical (NLO) properties, making them potential candidates for material science applications (Khalid et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-fluorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDSPBIGKGHCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)



